benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride
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Overview
Description
Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with N-(4-phenylpiperidin-4-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of benzyl N-(4-phenylpiperidin-4-yl)carbamate.
Reduction: Formation of benzyl N-(4-phenylpiperidin-4-yl)methanamine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-methylpiperidin-4-yl)carbamate hydrochloride
- Benzyl N-(4-ethylpiperidin-4-yl)carbamate hydrochloride
- Benzyl N-(4-isopropylpiperidin-4-yl)carbamate hydrochloride
Uniqueness
Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride stands out due to the presence of the phenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
Properties
CAS No. |
2624136-39-4 |
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Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.9 |
Purity |
95 |
Origin of Product |
United States |
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